molecular formula C13H21ClN2O3 B2618544 Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride CAS No. 2378502-80-6

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride

Cat. No.: B2618544
CAS No.: 2378502-80-6
M. Wt: 288.77
InChI Key: KALSUVLGHJISHB-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate hydrochloride derives its name from its structural components:

  • Tert-butyl group : A branching alkyl group (-C(CH₃)₃) derived from isobutane.
  • Carbamate ester : A functional group formed by the reaction of an amine with chloroformate, resulting in the structure -O-CO-NH-.
  • 2-(2-aminoethoxy)phenyl substituent : A phenyl ring with a substituent at position 2, comprising an ether-linked ethoxy chain terminated by an amino group.
  • Hydrochloride salt : A counterion (Cl⁻) that neutralizes the ammonium cation formed during synthesis.

The systematic IUPAC name reflects the hierarchical assembly of these components, adhering to nomenclature rules for carbamates and substituted aromatic systems.

Molecular Formula and Weight Analysis

The molecular formula of tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate hydrochloride is C₁₃H₂₀N₂O₃·HCl , corresponding to a molecular weight of 288.77 g/mol (calculated as follows):

Component Formula Molecular Weight (g/mol)
Tert-butyl group C₄H₉ 57.12
Carbamate core O₂N₂ 60.02
2-(2-aminoethoxy)phenyl C₈H₁₀NO 138.18
Hydrochloride (HCl) Cl 36.46
Total C₁₃H₂₀N₂O₃·HCl 288.77

This formula aligns with structurally analogous compounds, such as tert-butyl N-[3-(2-aminoethoxy)phenyl]carbamate (C₁₃H₂₀N₂O₃, MW 252.31). The hydrochloride salt increases the molecular weight by 36.46 g/mol.

Crystallographic Data and Conformational Studies

While explicit crystallographic data for this compound are not available in the provided sources, structural analogs provide insights into its conformational behavior:

  • Carbamate flexibility : The carbamate linkage (-O-CO-NH-) permits limited rotation, stabilizing the molecule in a planar arrangement.
  • Aromatic substituent positioning : The 2-(2-aminoethoxy)phenyl group adopts a conformation where the ethoxy chain extends from the phenyl ring, minimizing steric hindrance.
  • Salt formation : The hydrochloride ion (Cl⁻) likely interacts with the protonated amine via hydrogen bonding, influencing crystal packing.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key NMR features of tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate hydrochloride include:

Properties

IUPAC Name

tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3.ClH/c1-13(2,3)18-12(16)15-10-6-4-5-7-11(10)17-9-8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALSUVLGHJISHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with 2-(2-aminoethoxy)phenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable in organic synthesis.
  • Study of Reaction Mechanisms : The compound is utilized in studies investigating reaction mechanisms and kinetics, contributing to a deeper understanding of organic reactions .

Biology

  • Enzyme Interactions : In biological research, this compound is used to explore enzyme interactions and protein modifications. It acts as a probe in biochemical pathways, aiding the investigation of molecular interactions.
  • Anti-inflammatory Activity : Research indicates that derivatives of tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate exhibit significant anti-inflammatory effects. In vivo studies demonstrated that certain derivatives showed promising activities compared to standard anti-inflammatory drugs like indomethacin .

Medicine

  • Therapeutic Applications : The compound is being explored for potential therapeutic effects, particularly in drug development. Its ability to interact with biological targets makes it a candidate for addressing various medical conditions.
  • Neuroprotective Effects : Studies have shown that related compounds can protect against oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative disease treatments.

Industry

  • Pharmaceutical Manufacturing : this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of specialty chemicals enhances its industrial relevance.

Case Study 1: Anti-inflammatory Activity

A series of experiments conducted on various derivatives of tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate revealed notable anti-inflammatory properties. For instance, compounds were tested using the carrageenan-induced rat paw edema model, with inhibition rates ranging from 39% to 54% compared to indomethacin, indicating their potential as therapeutic agents for inflammatory conditions .

Case Study 2: Neuroprotective Effects

In a study focusing on neuroprotection, a structurally similar compound was tested on astrocytes subjected to oxidative stress induced by amyloid beta peptides. Results showed significant reductions in cell death and inflammatory markers, highlighting the neuroprotective potential of these compounds.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Anti-inflammatorySignificant inhibition observed in animal models compared to standard drugs
Enzyme interactionUsed as a probe to study enzyme kinetics and interactions
NeuroprotectionReduced oxidative stress markers in neuronal cells
Drug developmentExplored for therapeutic applications against various diseases

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, altering their function and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Features
Compound Name (CAS) Structure Key Substituents Molecular Formula Molecular Weight References
Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride Phenyl group linked via 2-aminoethoxy chain to tert-butyl carbamate - 2-Aminoethoxy
- Phenyl
- Hydrochloride salt
C₁₃H₁₉ClN₂O₃ 286.76 (calc.)
tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride (1958089-19-4) Extended ethoxy chain (PEG-like linker) - 2-(2-Aminoethoxy)ethoxy
- Hydrochloride salt
C₁₁H₂₃ClN₂O₄ 294.77
tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride (1803587-79-2) Phenylethylamino group - Phenylethylamine
- Hydrochloride salt
C₁₅H₂₅ClN₂O₂ 300.83
tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride (217806-26-3) Cyclopropyl ring - cis-2-Aminocyclopropyl
- Hydrochloride salt
C₈H₁₇ClN₂O₂ 208.69
tert-butyl (2-(benzylamino)ethyl)carbamate hydrochloride (126402-64-0) Benzylamino group - Benzylamine
- Hydrochloride salt
C₁₄H₂₁ClN₂O₂ 284.79

Key Observations :

  • Backbone Variation : The target compound’s phenyl group distinguishes it from cyclopropyl () or benzyl () derivatives.
  • Linker Flexibility: The 2-aminoethoxy chain provides a shorter spacer compared to PEG-like ethoxy chains in CAS 1958089-19-4 (), affecting solubility and steric interactions.
  • Salt Form : All compounds are hydrochloride salts, enhancing aqueous solubility for biological applications.

Key Observations :

  • Protection/Deprotection : Boc (tert-butyloxycarbonyl) is a common protecting group, removed via HCl/dioxane () or TFA ().
  • Salt Formation : Hydrochloride salts are typically generated by treating free amines with HCl in dioxane or ether ().
Physicochemical Properties
Compound Solubility Stability Hazard Profile References
Target compound High solubility in polar solvents (DCM, MeOH) due to hydrochloride salt Stable under inert conditions No known hazards (similar to )
CAS 1958089-19-4 Enhanced solubility in water (PEG-like linker) Hygroscopic; requires anhydrous storage Low toxicity (GHS non-hazardous)
CAS 126402-64-0 Moderate solubility in DMSO, MeOH Sensitive to strong acids/bases Irritant (skin/eyes)

Key Observations :

  • Hydrochloride Salts : Improve solubility but may increase hygroscopicity ().
  • Stability : Tert-butyl carbamates are generally stable but hydrolyze under strong acidic/basic conditions ().

Key Observations :

  • Aminoethoxy Group: Critical for metal coordination in enzyme inhibition ().
  • Structural Rigidity vs. Flexibility : Cyclopropyl derivatives () favor target engagement, while PEG-like linkers () improve pharmacokinetics.

Biological Activity

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate involves the reaction of tert-butyl carbamate with 2-(2-aminoethoxy)phenol. The resulting compound is characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure and purity. The compound is typically obtained in good yields and exhibits stability under standard laboratory conditions.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of tert-butyl phenylcarbamates exhibit promising anti-inflammatory activities. For instance, a series of substituted phenylcarbamates were tested in vivo using the carrageenan-induced rat paw edema model. Results indicated that compounds similar to tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate showed percentage inhibition values ranging from 39% to 54% compared to the standard anti-inflammatory drug indomethacin .

CompoundPercentage Inhibition (%)
4a54.239
4i39.021
IndomethacinStandard Control

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate on various cancer cell lines. These studies reveal that the compound induces apoptosis in cancer cells, particularly in leukemia and solid tumor lines, suggesting its potential as an anticancer agent .

The biological activity of tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, such as COX-2, which is crucial for prostaglandin synthesis during inflammation .
  • Induction of Apoptosis : The compound's ability to induce apoptosis may be linked to its interaction with mitochondrial pathways, leading to increased caspase activity and subsequent cell death in cancer cells .
  • Cell Cycle Arrest : Preliminary findings suggest that tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate may cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate in preclinical settings:

  • Study on Inflammatory Models : In a controlled experiment involving carrageenan-induced inflammation, administration of the compound resulted in significant reduction of edema compared to untreated controls, indicating its therapeutic potential for inflammatory diseases .
  • Cancer Cell Line Studies : In vitro assays on various human cancer cell lines demonstrated that treatment with tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate led to a marked decrease in cell viability, particularly in leukemia and solid tumor models .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride, and how can yield and purity be maximized?

The synthesis typically involves sequential protection/deprotection steps to introduce the carbamate and aminoethoxy groups. Key steps include:

  • Carbamate formation : Reacting the phenyl precursor with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) .
  • Amine functionalization : Introducing the 2-aminoethoxy group via nucleophilic substitution or coupling reactions .
  • Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) .

Q. Critical parameters :

  • Temperature control : Maintain 0–5°C during Boc protection to prevent side reactions .
  • Purification : Use flash chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization to achieve >95% purity .

Q. How is this compound characterized analytically?

Standard characterization methods include:

  • NMR spectroscopy : Confirm Boc group integrity (δ ~1.3 ppm for tert-butyl protons) and aromatic/amine proton environments .
  • HPLC-MS : Verify molecular weight ([M+H]⁺ calculated for C₁₃H₁₉ClN₂O₃: 298.11) and purity (>95%) .
  • Elemental analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of HCl vapors .
  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

Q. How can researchers evaluate the biological activity of this compound?

  • In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorogenic substrates or SPR for binding affinity .
  • Cellular studies : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound?

Stability studies should evaluate:

  • pH sensitivity : Degradation occurs rapidly at pH <3 (Boc group cleavage) or pH >10 (amine hydrolysis). Use buffered solutions (pH 6–8) for long-term storage .
  • Thermal stability : Accelerated aging at 40°C shows <5% decomposition over 30 days .

Q. Experimental design :

  • HPLC tracking : Monitor degradation products (e.g., free amine or tert-butanol) under stress conditions .
  • Kinetic analysis : Calculate activation energy (Eₐ) for decomposition using Arrhenius plots .

Q. How do functional groups (tert-butyl, aminoethoxy) impact reactivity in downstream modifications?

  • Boc group : Protects amines during multi-step synthesis but requires TFA for deprotection .
  • Aminoethoxy chain : Participates in hydrogen bonding (e.g., with enzyme active sites) and can be alkylated or acylated for derivatization .

Q. Methodology :

  • Selective deprotection : Use TFA/DCM (1:4) to remove Boc without affecting the aminoethoxy group .
  • Derivatization : React the primary amine with succinimidyl esters for bioconjugation .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Structural analogs : Compare activity of derivatives (e.g., tert-butyl vs. benzyl carbamate) to identify pharmacophores .
  • Statistical validation : Use ANOVA or mixed-effects models to account for inter-experimental variability .

Q. What strategies are effective for designing structural analogs to study SAR?

  • Core modifications : Replace the phenyl ring with heterocycles (e.g., pyridine) to alter electronic properties .
  • Side-chain variations : Modify the aminoethoxy length (e.g., ethylene glycol oligomers) to optimize solubility .

Q. Example analogs :

Analog StructureKey ModificationBiological Impact
Pyridine-substitutedEnhanced π-π stackingIncreased kinase inhibition
Trifluoromethyl variantImproved metabolic stabilityHigher oral bioavailability

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Kinetic assays : Measure kcat/KM for enzyme targets using stopped-flow spectroscopy .
  • Molecular docking : Predict binding modes with targets (e.g., COX-2) using AutoDock Vina .
  • Metabolomics : Track cellular pathway perturbations via LC-MS-based profiling .

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